molecular formula C17H21NO2 B5504694 4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B5504694
M. Wt: 271.35 g/mol
InChI Key: IPZCRVUYKCHVKH-UHFFFAOYSA-N
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Description

4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a cyclohexane ring and an oxirane ring, with a phenylethylamine substituent. The presence of the spiro linkage and the phenylethylamine group imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

4-(2-phenylethylamino)-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c19-16-13-15(17(20-16)10-5-2-6-11-17)18-12-9-14-7-3-1-4-8-14/h1,3-4,7-8,13,18H,2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZCRVUYKCHVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=CC(=O)O2)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable cyclohexanone derivative with an epoxide under acidic or basic conditions.

    Introduction of the Phenylethylamine Group: The next step involves the introduction of the phenylethylamine group. This can be accomplished through a nucleophilic substitution reaction, where the spirocyclic intermediate is reacted with phenylethylamine in the presence of a suitable catalyst or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine group, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can target the carbonyl group in the spirocyclic structure, resulting in the formation of alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenylethylamine group or the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols or reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The phenylethylamine group can interact with various receptors and enzymes, modulating their activity. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Shares a similar spirocyclic structure but contains an additional nitrogen atom in the ring.

    1-[[(1S)-1-phenylethyl]amino]-4-oxaspiro[4.5]dec-1-en-3-one: Similar structure with a different substitution pattern on the spirocyclic ring.

Uniqueness

4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one is unique due to its specific combination of the spirocyclic structure and the phenylethylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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